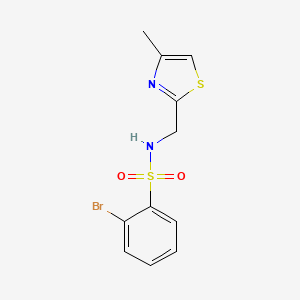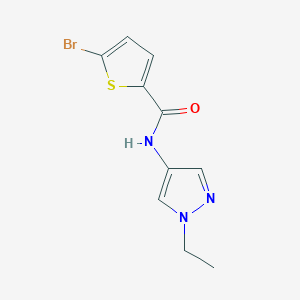
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate is an organic compound with the molecular formula C16H13IO4 and a molecular weight of 396.18 g/mol . This compound features an iodine atom, a phenylethoxy group, and a benzoate ester, making it a versatile molecule in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine reagents and appropriate solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenylethoxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the phenylethoxy group .
Applications De Recherche Scientifique
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylethoxy group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate: Similar in structure but with different substituents.
Methyl 2-[2-oxo-2-(2,4,6-trimethoxyphenyl)ethoxy]benzoate: Features a trimethoxyphenyl group instead of a phenylethoxy group.
Uniqueness
The presence of the iodine atom and phenylethoxy group makes it particularly versatile in various chemical transformations and research contexts .
Propriétés
Formule moléculaire |
C16H13IO4 |
|---|---|
Poids moléculaire |
396.18 g/mol |
Nom IUPAC |
methyl 3-iodo-4-phenacyloxybenzoate |
InChI |
InChI=1S/C16H13IO4/c1-20-16(19)12-7-8-15(13(17)9-12)21-10-14(18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
NCSZBTZEUWDEOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)



![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)







![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

